

Constitutional isomers of 2,3-Dimethyl-2-pentene

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Compound of Interest

Compound Name: 2,3-Dimethyl-2-pentene

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An In-depth Technical Guide to the Constitutional Isomers of **2,3-Dimethyl-2-pentene**

Introduction

Constitutional isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. For **2,3-dimethyl-2-pentene**, the molecular formula is C_7H_{14} . This guide provides a detailed overview of its various constitutional isomers, which encompass a range of acyclic alkenes and cyclic alkanes. Understanding the distinct physical and spectral properties of these isomers is crucial for researchers and professionals in drug development and organic synthesis, as different structural arrangements can lead to vastly different chemical and biological activities.

This document outlines the key physical properties, spectral characteristics, and relevant experimental protocols for the synthesis and identification of these C_7H_{14} isomers.

Constitutional Isomers of C_7H_{14}

The molecular formula C_7H_{14} gives rise to numerous constitutional isomers, which can be broadly categorized as follows:

- Heptenes: Straight-chain alkenes with the double bond at various positions.
- Methylhexenes: Branched alkenes with a six-carbon chain.

- Dimethylpentenes: Branched alkenes with a five-carbon chain, including the reference compound **2,3-dimethyl-2-pentene**.
- Other Branched Alkenes: Alkenes with different branching patterns.
- Cycloalkanes: Saturated cyclic compounds, including cycloheptane and various substituted smaller rings.

A selection of prominent constitutional isomers is presented below for detailed comparison.

Data Presentation: Physical and Spectral Properties

The following tables summarize key quantitative data for **2,3-dimethyl-2-pentene** and several of its constitutional isomers.

Table 1: Physical Properties of C₇H₁₄ Isomers

Isomer	IUPAC Name	CAS Number	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index
Reference	2,3-Dimethyl-2-pentene	10574-37-5	98.19	95-96	0.723	1.423
Heptene	1-Heptene	592-76-7	98.19	93.6[1]	0.697	1.3994 @ 20°C[1]
Heptene	(E)-2-Heptene	14686-13-6	98.19	98.4	0.703	1.403
Heptene	(Z)-2-Heptene	6443-92-1	98.19	98.9	0.708	1.406
Cycloalkane	Cycloheptane	291-64-5	98.19	118.5	0.811	1.4436 @ 20°C[2]
Cycloalkane	Methylcyclohexane	108-87-2	98.19	101	0.769	1.4231
Cycloalkane	1,1-Dimethylcyclopentane	1638-26-2	98.19	87.5[3]	0.755	1.413

Table 2: Spectroscopic Data for Key C₇H₁₄ Isomers

| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Key IR Absorption Bands (cm⁻¹) | | :--- | :--- | :--- | :--- | :--- | | **2,3-Dimethyl-2-pentene** | 2.03 (q), 1.64 (s), 1.63 (s), 0.94 (t)[4] | 130.1, 123.8, 30.2, 21.1, 20.8, 12.5 | ~2960 (C-H stretch), ~1670 (C=C stretch), ~1450 (C-H bend) | | 1-Heptene | ~5.8 (m), ~4.9 (m), ~2.0 (q), ~1.3 (m), ~0.9 (t) | 139.1, 114.2, 33.8, 31.8, 28.9, 22.5, 14.0 | ~3080 (=C-H stretch), ~2960 (C-H stretch), ~1640 (C=C stretch), ~910 (=C-H bend) | | Cycloheptane | ~1.54 (s) | 28.6 | ~2920 (C-H stretch), ~1450 (C-H bend) | | Methylcyclohexane | ~1.65 (m), ~1.25 (m), ~0.86 (d) | 35.8, 33.1, 26.8, 23.1 | ~2950 (C-H stretch), ~1450 (C-H bend) |

Note: Spectral data are approximate and can vary based on the solvent and experimental conditions.

Experimental Protocols

Synthesis of 2,3-Dimethyl-2-pentene via Dehydration of 2,3-Dimethyl-2-pentanol

A common laboratory-scale synthesis of **2,3-dimethyl-2-pentene** involves the acid-catalyzed dehydration of the corresponding tertiary alcohol, 2,3-dimethyl-2-pentanol.

Materials:

- 2,3-Dimethyl-2-pentanol
- Concentrated Sulfuric Acid (H_2SO_4) or Phosphoric Acid (H_3PO_4)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Saturated Sodium Bicarbonate solution
- Saturated Sodium Chloride solution (brine)
- Diethyl ether (for extraction)

Procedure:

- **Reaction Setup:** A distillation apparatus is assembled. The alcohol (e.g., 2,3-dimethyl-2-pentanol) is placed in the distilling flask.
- **Acid Addition:** A catalytic amount of concentrated sulfuric or phosphoric acid is slowly added to the alcohol in the flask while cooling in an ice bath to control the initial exothermic reaction.
- **Dehydration:** The mixture is gently heated. The alkene product, being more volatile than the starting alcohol, distills over as it is formed, shifting the equilibrium towards the product (Le Chatelier's principle). The temperature of the distillate should be monitored and kept near the boiling point of the desired alkene.
- **Workup:** The collected distillate is transferred to a separatory funnel. It is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining

acid), and finally with brine.

- **Drying and Isolation:** The organic layer is separated, dried over anhydrous sodium sulfate, and then decanted or filtered. The final product is purified by simple distillation to yield pure **2,3-dimethyl-2-pentene**.

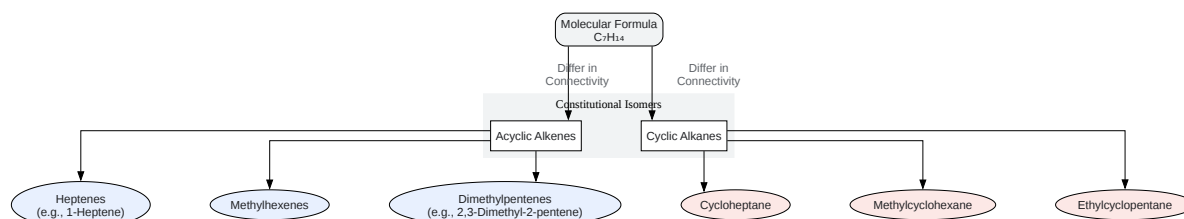
Characterization by Infrared (IR) Spectroscopy

Methodology:

- **Sample Preparation:** For liquid samples like heptene isomers, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- **Data Acquisition:** The salt plates are mounted in the spectrometer. An IR spectrum is recorded, typically over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.
- **Analysis:** The resulting spectrum is analyzed for characteristic absorption bands. For alkenes, key peaks include the C=C stretch (around 1600-1680 cm^{-1}) and the =C-H stretch (around 3000-3100 cm^{-1}).^[5] The absence of a broad O-H stretch (around 3200-3600 cm^{-1}) confirms the complete dehydration of the starting alcohol. The fingerprint region (below 1500 cm^{-1}) provides a unique pattern for each specific isomer.^[5]

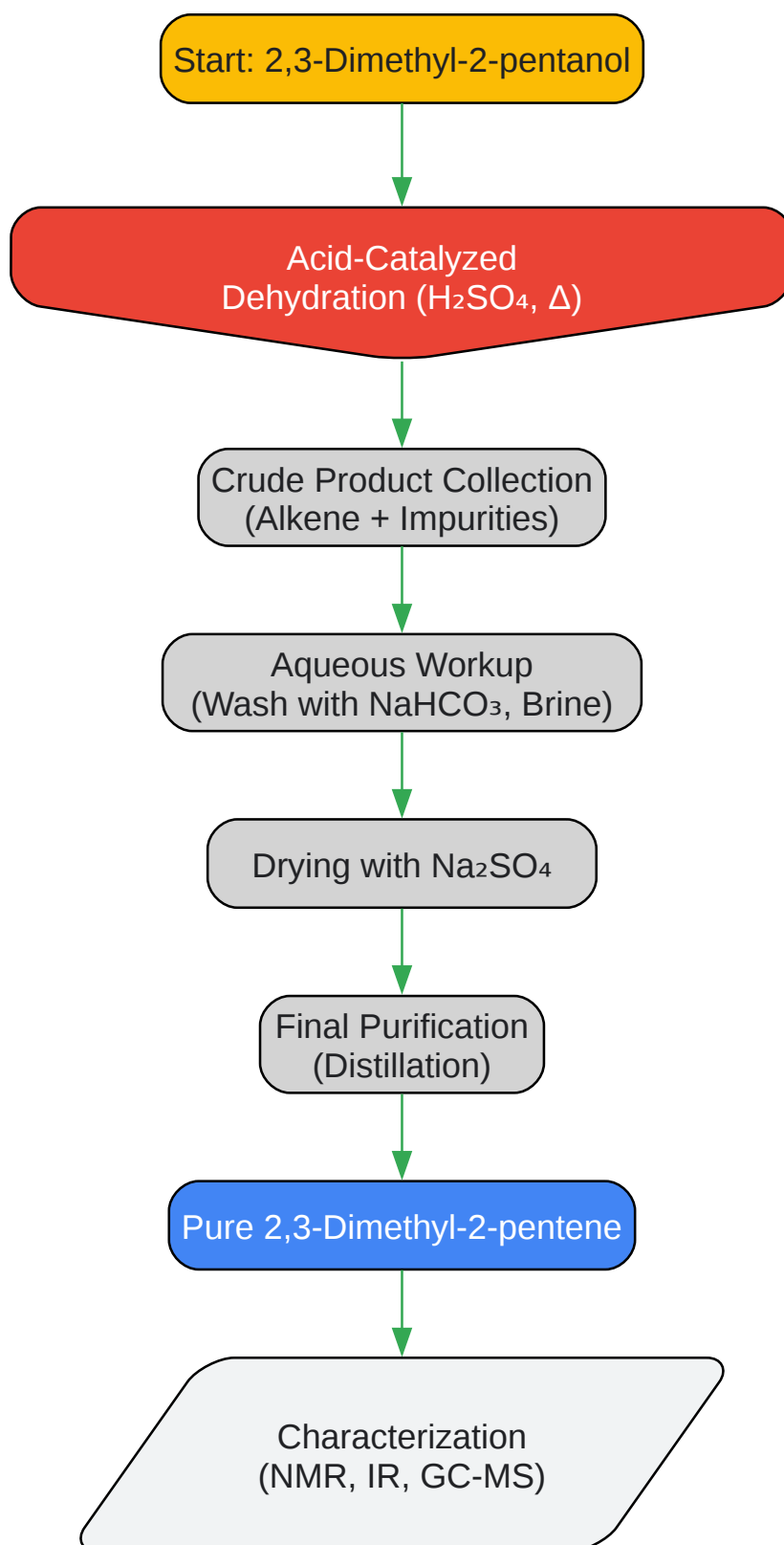
Mandatory Visualizations

The following diagrams illustrate key relationships and workflows relevant to the constitutional isomers of **2,3-dimethyl-2-pentene**.



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Caption: Logical relationship of C_7H_{14} constitutional isomers.



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Caption: Experimental workflow for synthesis and characterization.

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